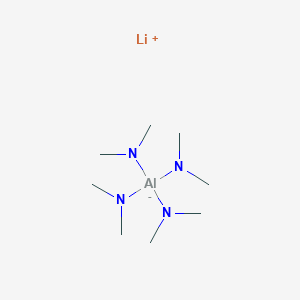

Lithium tetrakis(dimethylamino)aluminate

説明

特性

IUPAC Name |

lithium;tetrakis(dimethylamino)alumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Al.Li/c4*1-3-2;;/h4*1-2H3;;/q4*-1;+3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWCDCMKJJNWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(C)[Al-](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24AlLiN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587267 | |

| Record name | Lithium tetrakis(dimethylamino)alumanuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114236-99-6 | |

| Record name | Lithium tetrakis(dimethylamino)alumanuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium tetrakis(dimethylamino)aluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Tetrakis Dimethylamino Aluminate

Routes from Aluminum Halide Precursors and Aminolithium Reagents

A primary and widely utilized method for synthesizing lithium tetrakis(dimethylamino)aluminate involves the salt metathesis reaction between an aluminum halide, typically aluminum chloride (AlCl₃), and lithium dimethylamide (LiN(CH₃)₂). This reaction is a direct and effective route to forming the tetra-substituted aluminate complex.

The synthesis relies on a precise stoichiometric ratio to ensure the complete substitution of the halide ions on the aluminum center with dimethylamino groups. The balanced chemical equation for this reaction is:

AlCl₃ + 4 LiN(CH₃)₂ → LiAl(N(CH₃)₂)₄ + 3 LiCl

This equation dictates a 1:4 molar ratio of aluminum chloride to lithium dimethylamide. rsc.org Using this stoichiometric amount is crucial for driving the reaction to completion and maximizing the yield of the desired product. The lithium dimethylamide reagent can be prepared separately or generated in situ. A common in situ preparation involves the deprotonation of dimethylamine (B145610) by an organolithium reagent like n-butyllithium in an appropriate solvent. proquest.com

The reaction is typically conducted under anhydrous and inert atmospheric conditions, such as dry nitrogen or argon, to prevent the reaction of the highly reactive organolithium and amide reagents with moisture or oxygen. The reaction progress can be monitored by the precipitation of lithium chloride (LiCl), which is a common by-product of this type of salt elimination reaction. wikipedia.org

Table 1: Typical Reaction Parameters for Synthesis from AlCl₃

| Parameter | Condition |

|---|---|

| Reactants | Aluminum Chloride (AlCl₃), Lithium Dimethylamide (LiN(CH₃)₂) |

| **Stoichiometry (AlCl₃:LiN(CH₃)₂) ** | 1:4 |

| Atmosphere | Inert (Nitrogen or Argon) |

| Typical By-product | Lithium Chloride (LiCl) |

The choice of solvent is a critical factor that influences the reaction rate, yield, and purity of the final product. Anhydrous, aprotic solvents are required for this synthesis. Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), are commonly employed. ucalgary.ca

These solvents are effective for several reasons:

They can dissolve the reactants, facilitating a homogeneous reaction environment.

They are relatively inert to the highly basic and nucleophilic reagents involved.

The solubility of the lithium chloride by-product can vary depending on the ether, which can aid in its separation from the product. For instance, LiCl has limited solubility in diethyl ether, leading to its precipitation and easy removal by filtration. google.com

The use of hydrocarbon solvents like hexane (B92381) is also possible, particularly when lithium dimethylamide is prepared in situ using n-butyllithium, which is often supplied as a hexane solution. wikipedia.org The choice of solvent can impact the potential for the final product to form solvates, where solvent molecules are incorporated into the crystal structure. Careful removal of the solvent under vacuum is a necessary final step to obtain the pure, unsolvated product.

Approaches Involving Lithium Aluminum Hydride Derivatization

An alternative major synthetic route to this compound starts from the powerful reducing agent, lithium aluminum hydride (LiAlH₄). This method involves the substitution of the hydride (H⁻) ligands with dimethylamino (N(CH₃)₂⁻) groups.

The general reaction can be summarized as:

LiAlH₄ + 4 HN(CH₃)₂ → LiAl(N(CH₃)₂)₄ + 4 H₂

This process represents a complete ligand exchange, transforming the hydride complex into a stable amido complex. uw.edu.pl The reaction is driven to completion by the use of excess dimethylamine and the irreversible loss of hydrogen gas from the reaction system.

The transformation from the hydride precursor occurs through a series of intermediate aminosubstituted alanates. The reaction likely proceeds through the following stepwise pathway, where each step involves the elimination of one molecule of hydrogen:

LiAlH₄ + HN(CH₃)₂ → Li[H₃Al(N(CH₃)₂)] + H₂

Li[H₃Al(N(CH₃)₂)] + HN(CH₃)₂ → Li[H₂Al(N(CH₃)₂)₂] + H₂

Li[H₂Al(N(CH₃)₂)₂] + HN(CH₃)₂ → Li[HAl(N(CH₃)₂)₃] + H₂

Li[HAl(N(CH₃)₂)₃] + HN(CH₃)₂ → Li[Al(N(CH₃)₂)₄] + H₂

This stepwise substitution mechanism is characteristic of reactions involving LiAlH₄ and proton sources like amines or alcohols. masterorganicchemistry.com The completion of the reaction to form the fully substituted tetrakis(dimethylamino)aluminate requires forcing conditions, such as an excess of the amine and potentially elevated temperatures, to ensure all four hydride ligands are replaced.

Table 2: Comparison of Primary Synthetic Routes

| Feature | Route 2.1: AlCl₃ + LiN(CH₃)₂ | Route 2.2: LiAlH₄ + HN(CH₃)₂ |

|---|---|---|

| Aluminum Precursor | Aluminum Chloride (AlCl₃) | Lithium Aluminum Hydride (LiAlH₄) |

| Nitrogen Source | Lithium Dimethylamide (LiN(CH₃)₂) | Dimethylamine (HN(CH₃)₂) |

| By-product | Lithium Chloride (LiCl) | Hydrogen Gas (H₂) |

| Reaction Type | Salt Metathesis / Elimination | Ligand Exchange / Acid-Base |

Novel Synthetic Strategies for Enhanced Purity and Yield

While the two primary routes described are well-established, research in inorganic synthesis continually seeks to develop methods that offer improved purity, higher yields, and more environmentally benign conditions. For complex inorganic compounds like this compound, advancements often focus on minimizing side reactions and simplifying product isolation.

Strategies in related fields of inorganic synthesis that could be applicable include:

Mechanochemical Methods: Solid-state synthesis through ball milling can sometimes provide quantitative yields and high-purity products by avoiding solvents altogether, which simplifies purification. rsc.org

Use of Alternative Precursors: Employing different, perhaps more reactive or soluble, starting materials might lower reaction temperatures and times, potentially reducing the formation of impurities.

Advanced Purification Techniques: While standard purification involves filtration to remove precipitated salts and vacuum distillation to remove solvents, more advanced techniques like recrystallization from specific solvent systems or sublimation could be explored to achieve higher purity.

However, specific literature detailing the application of such novel, high-yield, or high-purity synthetic methodologies explicitly for this compound is not extensively documented in the public domain. The classical methods remain the primary reported routes for its preparation.

Reactivity and Mechanistic Investigations

Ligand Exchange Dynamics and Kinetics in Solution

Exchange with Oxygen- and Nitrogen-Donor Ligands

There is no specific experimental data concerning the exchange of the dimethylamino ligands of lithium tetrakis(dimethylamino)aluminate with oxygen- or nitrogen-donor ligands. Such studies would be necessary to determine the lability of the Al-N bond in this specific chemical environment and the potential for formation of new aluminate species.

Influence of Steric and Electronic Factors on Exchange Rates

Without experimental data on ligand exchange reactions, the influence of steric and electronic factors on the exchange rates for this compound remains uncharacterized. General principles of inorganic chemistry suggest that both the steric bulk of the incoming ligand and the electronic properties of the aluminate center would play a crucial role in the kinetics of such processes.

Nucleophilic Reactivity of the Aluminate Anion

The tetrakis(dimethylamino)aluminate anion is expected to exhibit nucleophilic character due to the electron-donating nature of the four amino groups. However, specific studies detailing its reactivity profile are limited.

Reactions with Electrophilic Substrates

While amidoaluminates are generally considered reactive towards electrophiles, specific and detailed research findings on the reactions of this compound with a range of electrophilic substrates have not been found in the surveyed scientific literature. Such investigations would be essential to understand its utility as a synthetic reagent.

Insertion Reactions into Multiple Bonds (e.g., C-N, C-O)

Research on the insertion of unsaturated molecules like carbon dioxide into Al-N bonds of tris(dialkylamido)alanes has been reported, leading to the formation of aluminum N,N-dialkylcarbamates. By analogy, it is conceivable that the aluminate anion in this compound could undergo similar insertion reactions with heterocumulenes or other molecules containing C-N or C-O multiple bonds. However, specific studies documenting such insertion reactions for this particular compound are not available.

Electron Transfer Processes and Redox Chemistry

The redox chemistry of aluminum is typically dominated by the +3 oxidation state. Investigations into the electron transfer processes and redox behavior of this compound are not present in the current body of scientific literature. Such studies would be required to determine if the [Al(NMe2)4]⁻ anion can participate in redox reactions, either through the aluminum center or the dimethylamino ligands.

Single Electron Transfer (SET) Pathways

There is no direct evidence in existing literature to suggest that this compound operates through Single Electron Transfer (SET) pathways. While SET mechanisms are increasingly recognized in main-group chemistry, particularly with frustrated Lewis pairs, specific studies involving Li[Al(NMe₂)₄] are absent. nih.gov Theoretical discussions on SET often involve electron transfer from a potent Lewis base to a Lewis acid, but the potential for the [Al(NMe₂)₄]⁻ anion to act as a single-electron donor has not been experimentally verified or mechanistically studied. nih.gov

Ambivalent Coordination Behavior in Electron Transfer

The coordination behavior of this compound during hypothetical electron transfer reactions is not documented. Research on related, but structurally distinct, aluminate-based quinolyl ligands shows that the positioning of donor atoms and the nature of the ligands can significantly alter the coordination of the Li⁺ cation. rsc.org However, these findings cannot be directly extrapolated to the simpler tetrakis(dimethylamino)aluminate anion in the context of electron transfer mechanisms.

Role in Reduction Chemistry

Analogies and Distinctions from Lithium Aluminum Hydride (LAH)

A comparison between this compound and the widely used reducing agent Lithium Aluminum Hydride (LAH) highlights fundamental differences in their chemical nature and reactivity.

LAH is a powerful source of hydride ions (H⁻). wikipedia.org Its utility in organic synthesis stems from its ability to deliver hydride to a vast range of polar functional groups, including esters, carboxylic acids, amides, aldehydes, and ketones. numberanalytics.combyjus.comnumberanalytics.com The mechanism of LAH reduction involves the nucleophilic attack of a hydride ion on an electrophilic carbon center. numberanalytics.com

In stark contrast, this compound is not a hydride donor. Its structure consists of a central aluminum atom bonded to four dimethylamido ([N(CH₃)₂]⁻) groups. Its reactivity would be dominated by the basic and nucleophilic character of the nitrogen atoms, rather than the delivery of a hydride. It is expected to function as a very strong base, similar to other metal amides. Any reductive capabilities would likely proceed through entirely different, and currently undocumented, mechanisms, possibly involving electron transfer rather than hydride transfer.

| Feature | Lithium Aluminum Hydride (Li[AlH₄]) | This compound (Li[Al(NMe₂)₄]) |

| Reactive Species | Hydride ion (H⁻) | Dimethylamido group ([N(CH₃)₂]⁻) |

| Primary Reactivity | Nucleophilic reducing agent | Strong base, potential nucleophile |

| Mechanism | Hydride transfer | Deprotonation (Basicity) |

| Established Use | Reduction of polar multiple bonds | Not established as a reducing agent |

This table is based on the known chemistry of LAH and the inferred properties of Li[Al(NMe₂)₄] based on its structure, due to a lack of direct comparative studies.

Reduction of Specific Organic Functional Groups

There is no available research demonstrating the use of this compound as a reagent for the reduction of specific organic functional groups. All common reductions of carbonyls, esters, amides, and nitriles rely on established hydride donors like LAH. byjus.comyoutube.com Therefore, no data on its efficacy, selectivity, or reaction conditions can be provided.

Aggregation and Dissociation Pathways in Solution

The behavior of this compound in solution regarding aggregation and dissociation is not specifically detailed in the literature. However, studies on related TMP (2,2,6,6-tetramethylpiperidide)-aluminate bases suggest that such complex aluminates may not exist as a single "ate" complex in solution. researchgate.net For instance, in a coordinating solvent like tetrahydrofuran (B95107) (THF), a related species, LiAl(TMP)₂iBu₂, was found to exist as two separate homometallic species: LiTMP·THF and iBu₂Al(TMP)·THF. researchgate.net This suggests that in a solvent like THF, Li[Al(NMe₂)₄] might also exist in equilibrium with dissociated species such as LiNMe₂ and Al(NMe₂)₃, or various solvated forms. The degree of aggregation is often heavily influenced by the solvent's coordinating ability. nih.gov

Solvent-Mediated Effects on Reactivity and Mechanistic Outcomes

The influence of solvents on the reactivity of this compound has not been studied. Generally, for organometallic reagents, the choice of solvent is critical. Coordinating solvents like THF can solvate the lithium cation, potentially breaking up aggregates and increasing the reactivity of the anionic component. iaea.org In non-coordinating hydrocarbon solvents, lithium-based reagents tend to form higher-order aggregates, which can decrease their reactivity. nih.gov Without specific reaction data for Li[Al(NMe₂)₄], any discussion of solvent effects remains speculative and based on general principles observed for other lithium-containing reagents.

Coordination Chemistry and Structural Elucidation

Elucidation of Molecular and Supramolecular Architectures

The architecture of Lithium tetrakis(dimethylamino)aluminate is defined by the coordination environment of the central aluminum atom and the associated lithium cation. The four dimethylamino ligands [(NMe₂)⁻] form a coordination sphere around the aluminum, creating the complex anion [Al(NMe₂)₄]⁻. The nature of the interaction between this anionic aluminate center and the Li⁺ cation, whether it be a solvent-separated ion pair, a contact ion pair, or a more complex aggregate, is a key structural question addressed by the following techniques.

For instance, the X-ray diffraction study of Lithium tetrakis(di-t-butylmethyleneamino)aluminate revealed a structure where the aluminum atom is surrounded by a distorted tetrahedron of the four bulky amino groups. rsc.org In this analogue, two of the amino ligands are terminally bound to the aluminum, while the other two act as bridging ligands between the aluminum and lithium atoms. rsc.org This bridging interaction is a common motif in lithium aluminates. The Al–N bond distances for the terminal ligands are typically shorter, suggesting a degree of pπ-dπ bonding between the nitrogen lone pair and empty d-orbitals on the aluminum. rsc.org It is highly probable that Li[Al(NMe₂)₄] adopts a similar monomeric or dimeric structure in the solid state, with the lithium ion closely associated with the nitrogen atoms of the [Al(NMe₂)₄]⁻ anion. The degree of aggregation and the precise coordination geometry would be influenced by the steric bulk of the dimethylamino groups and the crystallization solvent.

Table 1: Expected Crystallographic Parameters for Aluminates

| Parameter | Expected Feature for Li[Al(NMe₂)₄] | Reference Analogue |

|---|---|---|

| Al Coordination Geometry | Tetrahedral | Lithium tetrakis(di-t-butylmethyleneamino)aluminate rsc.org |

| Li⁺ Coordination | Coordinated to N atoms of the anion | Lithium tetrakis(di-t-butylmethyleneamino)aluminate rsc.org |

| Bonding Motif | Potential for bridging NMe₂ ligands | Common in organolithium and aluminate compounds rsc.org |

| Al-N Bond Lengths | Expected to be in the range of 1.80 - 2.00 Å | General organoaluminum compounds researchgate.net |

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For this compound, a multinuclear approach is essential to probe the environments of all NMR-active nuclei within the compound.

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of Li[Al(NMe₂)₄] is expected to be relatively simple. Due to the symmetry of the dimethylamino ligand, a single resonance corresponding to the methyl protons (–N(CH ₃)₂) would be anticipated. The chemical shift of this peak would be influenced by the electronic environment created by the nitrogen and aluminum atoms. In free dimethylamine (B145610), the methyl protons resonate at a specific chemical shift hmdb.ca; upon coordination to the aluminate center, this signal would be expected to shift.

¹³C NMR: Similarly, the carbon-13 NMR spectrum should display a single signal for the equivalent methyl carbons (–N(C H₃)₂). docbrown.info The chemical shift provides information about the electronic environment of the carbon atoms within the ligand framework.

²⁷Al NMR: Aluminum-27 NMR is highly sensitive to the coordination number and symmetry of the aluminum center. huji.ac.il For a tetracoordinate aluminum atom in a relatively symmetric tetrahedral environment, as is expected for the [Al(NMe₂)₄]⁻ anion, a characteristically broad signal would be observed in a specific region of the ²⁷Al NMR spectrum. psu.educhemrxiv.org The chemical shift is a diagnostic indicator of the tetrahedral coordination. For comparison, the ²⁷Al NMR signal for the related amide complex LiAl(NH₂)₄ appears at 122 ppm, consistent with a single tetrahedral Al site. researchgate.net

⁷Li NMR: Lithium-7 NMR is used to study the environment of the lithium cation. researchgate.net The chemical shift and linewidth of the ⁷Li signal can provide insights into the nature of ion pairing in solution. rsc.orgrsc.org A sharp signal typically indicates a more symmetric, solvent-separated ion pair, whereas a broader signal or a significant change in chemical shift with concentration or temperature can suggest the formation of contact ion pairs or aggregates where the lithium ion is in close proximity to the aluminate anion. researchgate.netelectrochem.org

Table 2: Predicted 1D NMR Spectroscopic Data for Li[Al(NMe₂)₄]

| Nucleus | Expected Chemical Shift (δ) Range / ppm | Expected Multiplicity | Information Provided |

|---|---|---|---|

| ¹H | 2.0 - 3.0 | Singlet | Environment of methyl protons on the NMe₂ ligand. hmdb.ca |

| ¹³C | 35 - 45 | Singlet | Environment of methyl carbons on the NMe₂ ligand. docbrown.info |

| ²⁷Al | 100 - 150 | Broad Singlet | Tetrahedral coordination environment of the Al center. huji.ac.ilresearchgate.net |

| ⁷Li | -2 to 2 | Singlet | Cation environment and nature of ion pairing. researchgate.netelectrochem.org |

2D NMR techniques are crucial for establishing through-bond and through-space correlations between different nuclei, confirming the molecular structure and providing details about its spatial arrangement.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-⁷Li HOESY experiment would be particularly valuable. It detects through-space interactions between lithium nuclei and protons. goettingen-research-online.de The observation of a cross-peak between the ⁷Li signal and the ¹H signal of the methyl groups would provide direct evidence of a close spatial relationship, characteristic of a contact ion pair in solution. goettingen-research-online.de

HMQC (Heteronuclear Multiple Quantum Coherence): A ¹H-¹³C HMQC spectrum would show a correlation between the methyl protons and the methyl carbons, confirming the C-H connectivity within the dimethylamino ligands.

HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC experiment could reveal longer-range correlations, for example, from the protons to the carbon of the other methyl group on the same nitrogen, further confirming the ligand structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less common for this type of small molecule, a ¹H-¹H NOESY could confirm through-space proximity between protons, although in this symmetric molecule, its utility would be limited.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For an ionic compound like this compound, electrospray ionization (ESI) would be a suitable technique.

In positive-ion mode, one might expect to observe ions corresponding to the intact cation or aggregates. More informatively, in negative-ion mode, the detection of an ion with a mass-to-charge ratio (m/z) corresponding to the [Al(NMe₂)₄]⁻ anion would confirm the composition of the complex. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would involve the collision-induced dissociation of the parent [Al(NMe₂)₄]⁻ ion. The expected fragmentation pathway would be the sequential loss of neutral dimethylamine (HNMe₂) or dimethylamido radical (•NMe₂) fragments. This fragmentation data provides corroborating evidence for the structure of the aluminate anion. While specific data for Li[Al(NMe₂)₄] is not available, studies on related compounds show the utility of MS in confirming composition. lcms.cznih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. The IR spectrum of Li[Al(NMe₂)₄] would be dominated by the vibrational modes of the dimethylamino ligands and the Al-N bonds.

Key expected absorption bands include:

C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region for the methyl groups.

C-H bending vibrations: Expected around 1450 cm⁻¹.

C-N stretching vibrations: These would appear in the fingerprint region, likely between 1000 and 1250 cm⁻¹.

Al-N stretching vibrations: These are crucial for confirming the formation of the aluminate complex. Based on studies of other metal amides and inorganic aluminates, the Al-N stretching frequencies are expected to appear in the lower frequency region of the spectrum, typically between 400 and 700 cm⁻¹. uliege.be The precise position and number of these bands would depend on the symmetry of the [Al(NMe₂)₄]⁻ anion.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 2800 - 3000 |

| C-H bend (methyl) | ~1450 |

| C-N stretch | 1000 - 1250 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Coordination Modes of the Dimethylamido Ligand to Aluminum and Lithium Centers

In the tetrakis(amino)aluminate framework, the dimethylamido ligand, [N(CH₃)₂]⁻, acts as a potent σ-donor and, potentially, a π-donor through its nitrogen lone pair. The coordination environment around the central aluminum atom is anticipated to be tetrahedral, arising from the covalent bonding with four dimethylamido ligands. This arrangement is common for four-coordinate aluminum complexes. libretexts.org

The interaction with the lithium cation introduces more complex coordination possibilities. Based on the structural elucidation of lithium tetrakis(di-t-butylmethyleneamino)aluminate, a key structural motif involves the bridging of amido ligands between the aluminum and lithium centers. rsc.org In this analogue, two of the four amino ligands are terminally bonded to the aluminum atom, while the other two form bridges to the lithium cation. rsc.org This bridging interaction is a common feature in the structural chemistry of lithium amides and related compounds.

For this compound, it is highly probable that a similar arrangement exists. The coordination can be described as follows:

Aluminum Center: The aluminum atom is tetracoordinated by the nitrogen atoms of the four dimethylamido groups, resulting in an [Al(NMe₂)₄]⁻ anionic complex with a distorted tetrahedral geometry.

Lithium Center: The lithium cation is coordinated by the nitrogen atoms of two of the dimethylamido ligands that are also bonded to the aluminum center. This results in a four-membered Li-N-Al-N ring system. The coordination sphere of the lithium ion is typically completed by interactions with solvent molecules or other aluminate units, leading to the formation of aggregates.

Influence of Counterions and Donor Solvents on Coordination Geometry and Aggregation State

The coordination geometry and aggregation state of this compound are significantly influenced by the presence of donor solvents. In the absence of coordinating solvents, lithium aluminates often exist as dimers, trimers, or higher aggregates, with the lithium cations being coordinated by the amido groups of adjacent aluminate units.

The introduction of donor solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran) or amines, can disrupt these aggregates. The solvent molecules compete with the amido ligands for coordination sites on the lithium cation. This can lead to the formation of solvent-separated ion pairs or solvent-shared ion pairs.

The donor number (DN) of the solvent is a critical parameter in this context. nih.gov Solvents with a high donor number have a stronger ability to solvate the lithium cation, thereby breaking up the aggregated structures. nih.gov For instance, in a strongly donating solvent like THF, one might expect the formation of monomeric [Li(THF)ₓ]⁺[Al(NMe₂)₄]⁻ species, where x is typically 2 to 4. In contrast, in a weakly coordinating solvent like diethyl ether, the complex might exist as a solvated dimer or a contact ion pair where the lithium cation is still directly interacting with the aluminate anion.

The general trend is that stronger donor solvents lead to a decrease in the degree of aggregation and favor the formation of solvent-separated ion pairs. This can have a profound impact on the reactivity of the aluminate complex.

Comparisons with other Lithium Amidates and Aluminates

The structural features of this compound can be better understood by comparing it with other related lithium amidates and aluminates.

Comparison with Lithium Tetrahydroaluminate (LiAlH₄): Lithium tetrahydroaluminate, a widely used reducing agent, exists as a polymeric structure in the solid state, with each lithium ion being surrounded by five hydrides from five different [AlH₄]⁻ tetrahedra. In donor solvents, it forms various solvated species. The amido ligands in this compound are significantly bulkier and more electron-donating than the hydride ligands in LiAlH₄. This steric bulk would likely prevent the formation of a similar highly polymeric structure.

Comparison with Lithium Tetrakis(hexafluoroisopropoxy)aluminate (Li[Al(hfip)₄]): In contrast to the electron-donating amido ligands, the hexafluoroisopropoxy ligand is electron-withdrawing. The lithium salt of this aluminate, when solvated with DME, shows a lower tendency to form contact ion pairs in solution compared to its borate (B1201080) analogue. nih.gov This is attributed to the properties of the [Al(hfip)₄]⁻ anion. nih.gov

Comparison with Lithium Monoamido-Monohydrido-Dialkylaluminates: A series of heteroleptic monoamido-monohydrido-dialkylaluminate complexes of the general formula [iBu₂AlTMPHLi·donor] have been synthesized and structurally characterized. In these complexes, the lithium ion is coordinated by both the amido and hydride ligands in a bridging fashion, demonstrating the prevalence of such bridging interactions in mixed-ligand aluminate systems.

The following table summarizes some key structural parameters for related compounds, providing a basis for estimating the expected values for this compound.

| Compound | Al Coordination Geometry | Li Coordination Environment | Aggregation State in Solid State/Non-coordinating Solvents |

| Lithium tetrakis(di-t-butylmethyleneamino)aluminate | Distorted Tetrahedral | Coordinated by two bridging amino ligands and potentially C-H interactions. rsc.org | Monomeric in the solid state due to bulky ligands. rsc.org |

| Lithium Tetrahydroaluminate (LiAlH₄) | Tetrahedral | Coordinated by multiple bridging hydride ligands. | Polymeric |

| [iBu₂AlTMPHLi·donor] | Tetrahedral | Coordinated by bridging amido and hydrido ligands, and a donor solvent molecule. | Dimeric or monomeric depending on the donor. |

Based on these comparisons, this compound is expected to have a structure where the [Al(NMe₂)₄]⁻ anion is tetrahedral. The lithium cation's coordination will be highly dependent on the solvent environment, likely involving bridging dimethylamido ligands in the absence of strong donors, and solvation by donor molecules leading to deaggregation.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the distribution of electrons and the nature of chemical bonds within lithium tetrakis(dimethylamino)aluminate.

DFT calculations enable a detailed analysis of the molecular orbitals (MOs) of this compound. This analysis helps in understanding the bonding interactions between the lithium, aluminum, and dimethylamino ligands. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity towards electron donors and acceptors, respectively.

The charge distribution within the molecule can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). conicet.gov.ar These methods partition the total electron density among the constituent atoms, providing insights into the ionic and covalent character of the bonds. For this compound, such analyses would reveal the partial positive charges on the lithium and aluminum centers and the partial negative charges on the nitrogen atoms of the dimethylamino groups, reflecting the polar nature of the metal-ligand bonds.

Table 1: Representative Theoretical Charge Distribution Data

| Atom | Calculated Partial Charge (a.u.) |

| Li | +0.85 to +0.95 |

| Al | +1.50 to +1.70 |

| N | -0.60 to -0.75 |

| C | -0.20 to -0.30 |

| H | +0.05 to +0.15 |

| Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific DFT methods and basis sets. |

Metalloaromaticity is a concept that extends the principles of aromaticity to compounds containing metal atoms. Computational methods are essential for identifying and quantifying metalloaromatic character, which can be assessed through magnetic criteria (e.g., nucleus-independent chemical shifts, NICS) and electronic criteria (e.g., delocalization indices). While not a classical aromatic system, theoretical studies could explore the possibility of any delocalized electronic systems within the chelate rings formed by the ligands and the metal centers in this compound.

Ab Initio and Molecular Dynamics Simulations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for its application in synthesis and catalysis. Ab initio methods, which are based on first principles of quantum mechanics, and molecular dynamics (MD) simulations can be employed to map out reaction pathways and determine their energetic profiles. mdpi.comresearchgate.netsquarespace.com

For a given chemical reaction, the transition state represents the highest energy point along the minimum energy path connecting reactants and products. nih.gov Locating this transition state is key to calculating the activation energy, which governs the reaction rate. Computational methods can be used to search for transition state geometries and compute their energies. nih.gov For reactions involving this compound, this could include ligand exchange processes or its reactions with various substrates. The calculated activation energies provide a quantitative measure of the kinetic feasibility of different reaction channels. nih.gov

Table 2: Hypothetical Calculated Activation Energies for a Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Ligand Dissociation | 15 - 25 |

| Substrate Coordination | 5 - 10 |

| Product Formation | 10 - 20 |

| Note: These are illustrative values and would depend on the specific reaction being studied. |

The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecular system as a function of its geometry. researchgate.netnumberanalytics.comrsc.org Exploring the PES allows for the identification of all possible stable molecules (local minima) and the transition states that connect them. researchgate.netnumberanalytics.comrsc.org For this compound, computational exploration of the PES can reveal complex reaction mechanisms, identify reaction intermediates, and predict the formation of unexpected products. researchgate.netnumberanalytics.com This comprehensive understanding of the reaction landscape is often challenging to obtain through experimental means alone. researchgate.netnumberanalytics.com

Modeling of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational modeling can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra. uni-bonn.deivanmr.comresearchgate.net

DFT and other quantum chemical methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of different nuclei (e.g., ¹H, ¹³C, ⁷Li, ²⁷Al) in this compound. nih.govscm.com These calculations involve determining the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound. nih.govscm.com Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the observed NMR signals. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be computed. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic positions to obtain the force constants and normal modes of vibration. The resulting calculated spectrum can be compared with the experimental IR spectrum to aid in the identification of characteristic vibrational modes associated with specific functional groups and bonds within the molecule.

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data

| Spectroscopic Parameter | Experimental Value | Calculated Value |

| ¹H NMR Chemical Shift (CH₃) | ~2.5 ppm | 2.4 - 2.6 ppm |

| ¹³C NMR Chemical Shift (CH₃) | ~40 ppm | 38 - 42 ppm |

| Al-N Stretching Frequency (IR) | ~550 cm⁻¹ | 540 - 560 cm⁻¹ |

| Note: The calculated values are hypothetical and would depend on the level of theory and basis set used in the computation. |

Simulation of Aggregation and Solvation Effects on Molecular Structure and Reactivity

Computational chemistry provides powerful tools to investigate the behavior of this compound in solution, where it is known to exist not as a simple ion pair but as larger aggregates. The degree of aggregation and the interaction with solvent molecules profoundly influence the compound's structure and reactivity.

Theoretical studies on analogous lithium amide and lithium enolate systems have shown that in the gas phase or in non-polar solvents, these species tend to form stable dimeric or even larger oligomeric structures. acs.org It is computationally predicted that this compound would exhibit similar behavior. The formation of these aggregates is driven by the desire of the lithium cations to increase their coordination number, which is achieved by bridging between the nitrogen atoms of the dimethylamino ligands of adjacent aluminate anions.

The stability of these aggregates is highly dependent on the surrounding medium. In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, a dynamic equilibrium between different aggregation states is expected. Molecular dynamics simulations can be employed to model this complex interplay between aggregation and solvation. These simulations can predict the predominant species in a given solvent by calculating the free energies of association for different aggregates.

Table 1: Hypothetical Relative Energies of this compound Aggregates in Different Solvents (kcal/mol)

| Aggregate | In Vacuum | In Diethyl Ether | In Tetrahydrofuran (THF) |

|---|---|---|---|

| Monomer | 0 | 0 | 0 |

| Dimer | -25.8 | -15.3 | -8.1 |

| Tetramer | -45.2 | -28.9 | -15.7 |

Note: These are hypothetical values based on trends observed for similar lithium salts and are for illustrative purposes.

Solvation has a significant impact on the molecular structure of the [Al(NMe2)4]- anion. In the absence of coordinating solvent molecules, the lithium cation is tightly associated with the nitrogen atoms of the aluminate. However, in a solvating medium like THF, the solvent molecules compete for coordination to the lithium cation. This can lead to a "loosening" of the Li-N interactions and a distortion of the tetrahedral geometry around the aluminum center.

Density Functional Theory (DFT) calculations can be used to model the geometry of both the unsolvated and solvated species. By explicitly including solvent molecules in the calculation, it is possible to quantify the changes in bond lengths and angles upon solvation.

Table 2: Hypothetical Structural Parameters of the [Al(NMe2)4]- Anion with and without THF Solvation

| Parameter | Unsolvated (Contact Ion Pair) | Solvated (Solvent-Separated Ion Pair) |

|---|---|---|

| Al-N Bond Length (Å) | 1.85 | 1.88 |

| Li-N Distance (Å) | 2.05 | > 4.0 |

| N-Al-N Bond Angle (°) | 109.5 | 112.0 |

Note: These are hypothetical values for illustrative purposes.

The reactivity of this compound is also intrinsically linked to its aggregation and solvation state. The monomeric, solvent-separated ion pair is expected to be more reactive than the aggregated forms, as the aluminate anion is more accessible. Computational studies can probe this by calculating the energy profile for a model reaction, such as the reaction with an electrophile, for different aggregation and solvation states.

Computational Insights into Ligand Design and Reactivity Tuning

Computational chemistry offers a powerful platform for the rational design of new aluminate complexes with tailored reactivity. By systematically modifying the ligands attached to the aluminum center, it is possible to fine-tune the electronic and steric properties of the resulting compound.

The dimethylamino ligands in this compound play a crucial role in defining its chemical behavior. The nitrogen lone pairs contribute to the electron density at the aluminum center, influencing its Lewis basicity and nucleophilicity. Computational methods, particularly DFT, can be used to quantify these electronic effects. For instance, by calculating the Mulliken charges or the Natural Bond Orbital (NBO) charges, one can assess how changes in the ligand structure affect the charge distribution within the [Al(NR2)4]- anion.

One common strategy for tuning reactivity is to alter the steric bulk of the ligands. Replacing the methyl groups on the nitrogen atoms with larger alkyl groups (e.g., ethyl, isopropyl) would increase the steric hindrance around the aluminum center. This can be used to control the selectivity of reactions by preventing the approach of bulky reactants.

Another approach is to modify the electronic properties of the ligands. Introducing electron-withdrawing or electron-donating substituents on the alkyl groups of the amino ligands can modulate the electron density at the aluminum center. For example, replacing a methyl group with a trifluoromethyl group would decrease the electron-donating ability of the amino ligand, making the aluminum center more Lewis acidic.

Table 3: Predicted Effects of Ligand Modification on the Electronic Properties of the [Al(NR2)4]- Anion

| Ligand (-NR2) | HOMO-LUMO Gap (eV) | Mulliken Charge on Al | Mulliken Charge on N |

|---|---|---|---|

| -N(CH3)2 | 4.5 | +1.2 | -0.8 |

| -N(C2H5)2 | 4.3 | +1.1 | -0.9 |

| -N(CF3)2 | 5.1 | +1.5 | -0.6 |

Note: These are hypothetical values based on general chemical principles for illustrative purposes.

Computational screening can be a highly effective tool for identifying promising new ligands. By calculating key properties, such as the HOMO-LUMO gap (an indicator of chemical reactivity) and reaction barriers for a set of candidate ligands, it is possible to rapidly assess their potential for a specific application without the need for extensive experimental synthesis and testing.

For example, if the goal is to design a more potent reducing agent, one might look for ligands that increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the aluminate anion. Conversely, to enhance its Lewis acidity, ligands that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would be sought. The binding energy of a probe Lewis acid, such as BF3, to the aluminate center can also be calculated to provide a quantitative measure of its Lewis basicity. By systematically exploring the vast chemical space of potential ligands through computational modeling, it is possible to accelerate the discovery of new aluminate reagents with precisely tailored reactivity.

Applications in Advanced Synthesis and Materials Science

Role as a Precursor in Materials Deposition

In the fabrication of advanced materials, particularly for the microelectronics industry, the precise deposition of thin films is critical. Atomic Layer Deposition (ALD) is a premier technique for this purpose, relying on sequential, self-limiting surface reactions to build films with atomic-level control. osti.gov The choice of precursor is paramount to the success of the ALD process.

While trimethylaluminum (B3029685) (TMA) is the most common precursor for the ALD of aluminum oxide (Al₂O₃), researchers are exploring alternatives to address issues like the pyrophoric nature of TMA. researchgate.net Metal-organic precursors containing dimethylamino ligands, such as tetrakis(dimethylamino)titanium (B1230069) (TDMAT), are widely used for depositing other materials like titanium oxide (TiO₂) and titanium nitride (TiN). redalyc.orgrsc.orgresearchgate.net By analogy to TDMAT, lithium tetrakis(dimethylamino)aluminate presents itself as a potential precursor for aluminum-containing films.

The use of TDMAT in ALD processes provides a model for how LiAl(NMe₂)₄ might behave. redalyc.org TDMAT is valued for its ability to deposit films at low temperatures. rsc.org Similarly, an aluminate precursor with dimethylamino ligands could potentially enable lower-temperature deposition of aluminum-based films compared to traditional precursors. The presence of four reactive dimethylamino groups could facilitate the necessary surface reactions for film growth. The analogy extends to other similar compounds, such as tetrakis(dimethylamino)tin, which has been successfully used for the ALD of tin oxide films at temperatures as low as 50°C. northwestern.edu This suggests that the tetrakis(dimethylamino) ligand structure is generally suitable for low-temperature ALD processes.

| Precursor | Target Film | Key Characteristics | Reference |

|---|---|---|---|

| Tetrakis(dimethylamino)titanium (TDMAT) | TiO₂, TiN | Enables low-temperature deposition. | rsc.orgresearchgate.net |

| Tetrakis(dimethylamino)tin (TDMASn) | SnO₂ | Effective for low-temperature ALD (down to 50°C). | northwestern.edu |

| Trimethylaluminum (TMA) | Al₂O₃ | Widely used, but pyrophoric. | researchgate.net |

| This compound (potential) | Al-containing films | Potential for low-temperature, safer deposition by analogy. | N/A |

The surface chemistry of this compound during a hypothetical ALD process can be inferred from studies of TDMAT. rsc.orgudel.edu The deposition process relies on the reaction between the precursor and active sites on the substrate surface, which are typically hydroxyl (-OH) groups.

Theoretical studies on TDMAT show that its chemisorption involves exothermic ligand exchange reactions with the hydroxylated surface. rsc.org The dimethylamino (NMe₂) ligands react with surface protons to form volatile dimethylamine (B145610) (HNMe₂), which is then purged from the reactor. This leaves a new surface terminated with a metal-amide species. For LiAl(NMe₂)₄, a similar mechanism is expected:

Pulse 1 (LiAl(NMe₂)₄): The precursor is introduced into the reactor and reacts with surface hydroxyl groups. One or more dimethylamino ligands would react, releasing dimethylamine gas and grafting an aluminum-containing species onto the surface.

Purge 1: Excess, unreacted precursor and the dimethylamine byproduct are removed from the chamber.

Pulse 2 (Co-reactant): A co-reactant, such as water (H₂O) or ozone (O₃), is introduced. It reacts with the remaining dimethylamino ligands on the newly formed surface, creating the desired aluminum oxide layer and regenerating hydroxyl groups for the next cycle.

Purge 2: Excess co-reactant and byproducts are purged, completing one ALD cycle.

Density functional theory (DFT) calculations for TDMAT suggest that these ligand exchange reactions have low activation energies, which accounts for the low processing temperatures achievable. rsc.org A similar low-energy pathway would be advantageous for an aluminate precursor, allowing for the deposition of high-quality films on thermally sensitive substrates.

Catalytic Applications in Organic Transformations

Aluminate complexes are emerging as effective catalysts in organic synthesis, offering alternatives to traditional transition-metal-based systems. They are particularly relevant in the field of main-group metal catalysis, which leverages more abundant and sustainable metals.

Lithium aluminates have demonstrated their utility in homogeneous catalysis, where the catalyst is in the same phase as the reactants. A notable example is the use of a lithium aluminate, [iBu₃AlHLi]₂, for the hydrophosphination of alkynes with diphenylphosphine. nih.gov This reaction, which involves the addition of a P-H bond across a carbon-carbon triple bond, is catalyzed effectively by the aluminate complex.

Mechanistic studies, including kinetic analysis and DFT calculations, suggest a process involving deprotonation of the phosphine, insertion of the alkyne into the aluminum-phosphorus bond, and subsequent protonolysis to regenerate the catalyst and yield the product. nih.gov This type of well-defined reaction mechanism is a hallmark of effective homogeneous catalysis and allows for rational optimization of reaction conditions. The success of this system highlights the potential of other lithium aluminates, including LiAl(NMe₂)₄, to facilitate similar transformations.

The development of catalysts based on main-group elements like aluminum is a significant step towards more sustainable chemistry. nih.govresearchgate.net These elements are generally more earth-abundant and less toxic than many transition metals (e.g., palladium, platinum, rhodium) commonly used in catalysis.

The lithium aluminate-catalyzed hydrophosphination is a prime example of transition-metal-free catalysis. nih.govamericanelements.com This approach is not only more sustainable but can also offer unique reactivity and selectivity compared to transition metal systems. By avoiding precious metals, these catalytic processes can be more cost-effective and atom-economical. The exploration of LiAl(NMe₂)₄ and related main-group compounds as catalysts is an active area of research aimed at expanding the toolkit of synthetic chemists. americanelements.com

Advanced Reagent for Selective Transformations in Organic Synthesis

Beyond catalysis, lithium-containing compounds are fundamental reagents in organic synthesis, often used in stoichiometric amounts to perform specific chemical transformations. sioc.ac.cnresearchgate.net Organolithium compounds like n-butyllithium (n-BuLi) and lithium amides like lithium diisopropylamide (LDA) are powerful bases for deprotonation, while reducing agents like lithium aluminum hydride (LiAlH₄) are workhorses for the reduction of functional groups. sioc.ac.cnorgsyn.org

This compound, by its composition, has the potential to act as a specialized reagent. It can be viewed as a complex containing a lithium ion and an aluminate anion bearing four nucleophilic and basic dimethylamide groups. This structure suggests several potential applications:

Non-nucleophilic Base: Similar to other bulky lithium amides, it could function as a selective base for deprotonation reactions where the addition of a nucleophile is undesirable. The aluminum center could modulate the basicity and steric environment of the amide groups.

Source of Dimethylamide: The compound could serve as a transfer agent for the dimethylamide anion (⁻NMe₂) to electrophilic centers, enabling the synthesis of amides or other nitrogen-containing compounds.

Lewis Acid-Base Complex: The aluminum center can act as a Lewis acid, potentially coordinating to substrates to activate them for subsequent reactions, while the lithium cation and amide ligands provide a basic or nucleophilic component.

Based on a comprehensive search of available literature, there is currently insufficient specific information to detail the role of this compound as a ligand or precursor in organometallic synthesis.

While research into organoaluminum compounds and lithium-containing reagents is extensive, the specific applications of this compound in this context are not well-documented in the retrieved sources. General principles of organometallic chemistry suggest that related compounds, such as lithium amides and other aluminates, can serve as precursors for the synthesis of various metal complexes through ligand exchange or transmetalation reactions. For example, titanium amides like tetrakis(dimethylamino)titanium are known precursors for titanium nitride nanomaterials. However, direct analogues or specific reaction pathways involving this compound for the synthesis of new organometallic species were not found.

Further research would be necessary to elucidate the potential of this specific compound to act as a dimethylamido ligand transfer agent to other metal centers or as a precursor for advanced materials. Without dedicated studies on its reactivity and coordination chemistry, a detailed account of its applications in organometallic synthesis remains speculative.

Future Research Directions and Emerging Challenges

Development of Chiral Variants for Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, underscores the importance of asymmetric synthesis. While chiral lithium amides have demonstrated considerable success in this domain, the development of chiral variants of lithium tetrakis(dimethylamino)aluminate remains a largely unexplored area.

Future research should focus on the design and synthesis of C₂-symmetric or other stereochemically defined aluminate complexes. The introduction of chirality into the ligand framework could be achieved through the use of chiral diamines or by modifying the dimethylamino groups with chiral auxiliaries. The resulting chiral aluminate reagents could offer unique reactivity and selectivity profiles in asymmetric deprotonation and subsequent functionalization reactions. Key challenges will include the synthesis of enantiomerically pure ligands and the characterization of the resulting chiral aluminate complexes to establish clear structure-reactivity relationships. The successful development of such reagents would provide a valuable new set of tools for the asymmetric synthesis of complex molecules.

Exploration of Reactivity with Transition Metal Complexes

The interplay between main group organometallic reagents and transition metal catalysts is a cornerstone of modern synthetic chemistry. The reactivity of this compound with transition metal complexes is a nascent field with the potential for discovering novel catalytic transformations.

Investigations into the role of this aluminate as a potential ligand, activator, or synergistic reagent in transition metal catalysis are warranted. For instance, its strong basicity and Lewis acidic aluminum center could modulate the electronic properties and reactivity of transition metal catalysts in cross-coupling reactions, C-H activation, and polymerization. A significant challenge will be to understand the coordination chemistry of the aluminate with different transition metals and to elucidate the mechanism by which it influences catalytic cycles. Systematic studies involving a range of transition metals (e.g., palladium, rhodium, copper, iron) and ligand scaffolds will be crucial to map out the reactivity landscape and identify synthetically useful applications.

In-depth Mechanistic Elucidation Under Industrially Relevant Conditions

A thorough understanding of reaction mechanisms is paramount for the optimization and scale-up of chemical processes. While the synthetic utility of this compound may be established in academic settings, its behavior under industrially relevant conditions—such as high concentrations, different solvent systems, and the presence of impurities—is often not well understood.

Future research should employ a combination of kinetic studies, spectroscopic techniques (e.g., in-situ IR, NMR), and computational modeling to unravel the mechanistic details of reactions involving this aluminate. Key questions to address include the aggregation state of the reagent in different media, the nature of the active species, and the influence of reaction parameters on selectivity and efficiency. Overcoming the challenges associated with studying highly reactive and air-sensitive species will require specialized experimental setups and advanced analytical methods. The insights gained from such studies will be invaluable for process development and ensuring robust and scalable synthetic routes.

Rational Design of Derivatives for Tuned Reactivity and Stability

The modification of the ligand sphere around the aluminum center offers a powerful strategy for tuning the reactivity and stability of lithium aluminate complexes. The rational design of derivatives of this compound can lead to reagents with tailored properties for specific applications.

Systematic variation of the alkyl groups on the nitrogen atoms or the replacement of dimethylamino groups with other amido or alkoxido ligands could significantly impact the steric and electronic properties of the aluminate. For example, introducing bulkier substituents could enhance selectivity in sterically demanding transformations, while the incorporation of electron-withdrawing or -donating groups could modulate the basicity and nucleophilicity of the reagent. The challenge lies in developing synthetic methodologies that allow for the facile and predictable synthesis of a diverse range of derivatives. High-throughput screening methods could accelerate the discovery of new reagents with optimized performance for targeted chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov The integration of highly reactive reagents like this compound into these modern synthetic workflows presents both opportunities and challenges.

Q & A

Q. What are the established methods for synthesizing lithium tetrakis(dimethylamino)aluminate, and how is its structure validated?

Category : Basic Synthesis & Characterization

Answer :

this compound is synthesized via reactions of 1,4-dilithio-1,3-butadienes with AlEt2Cl, forming tetracoordinated aluminum complexes. Structural validation employs single-crystal X-ray diffraction to confirm the aluminum center’s geometry (tetra-coordinated with Csp2 and Csp3 bonds) and nuclear magnetic resonance (NMR) spectroscopy to analyze dynamic behavior in solution. Diffusion-ordered spectroscopy (DOSY) NMR can distinguish dimeric vs. monomeric states in solvents like C6D6 vs. THF . Computational validation using SMILES notation (e.g., CN(C)[Al-](N(C)C)(N(C)C)N(C)C.[Li+]) aids in modeling electronic structures .

Q. How does this compound react with alkyl halides, and what intermediates are proposed?

Category : Basic Reactivity Answer : The compound reacts with alkyl halides via nucleophilic substitution, where the aluminate anion acts as a strong base. Proposed intermediates include 2,5-dihydropyridines, inferred from analogous reactions with lithium tetrakis(W-dihydropyridyl)aluminate. Mechanistic studies suggest radical pathways under specific conditions, validated by trapping experiments and ESR spectroscopy .

Advanced Research Questions

Q. How does solvent choice influence the coordination behavior and reactivity of this compound?

Category : Advanced Solvent Effects & Data Contradiction Answer : In non-polar solvents (e.g., C6D6), the compound forms dimeric structures stabilized by π-π interactions, as shown by X-ray crystallography. In polar solvents like THF, dissociation into monomeric adducts occurs, altering reactivity (e.g., faster ligand exchange). Researchers must reconcile conflicting NMR data by cross-validating with X-ray structures and varying solvent dielectric constants .

Q. Can this compound be adapted for use in multivalent battery electrolytes?

Category : Advanced Energy Storage Applications Answer : While direct data is limited, structurally similar aluminates (e.g., [Al(PFTB)4]<sup>−</sup>) demonstrate high ionic conductivity and stability in Mg/Li batteries. Methodologies include:

- Electrolyte Formulation : Dissolve the aluminate in fluorinated solvents (e.g., THF with 20% FEC) to enhance anodic stability.

- Cycling Tests : Use galvanostatic charge-discharge cycles (0.1–1C rates) on Mg/Li metal anodes.

- Spectroscopic Monitoring : Track decomposition via <sup>27</sup>Al NMR and Raman spectroscopy .

Q. What safety protocols are critical when handling this compound?

Category : Advanced Safety & Handling Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 standard), chemical-resistant suits, and N100/P3 respirators if vapor exposure is suspected .

- Storage : Keep in airtight containers under argon; avoid moisture (reacts violently with water) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Category : Advanced Computational Modeling Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites.

- Reaction Pathway Analysis : Simulate intermediates with Gaussian’s intrinsic reaction coordinate (IRC) module.

- Validation : Compare computed NMR shifts (e.g., <sup>7</sup>Li, <sup>27</sup>Al) with experimental data from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。